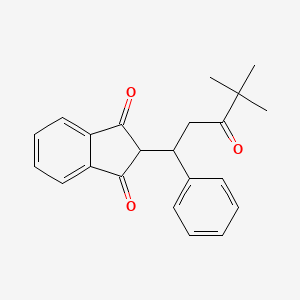
5-(4-bromobenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromobenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as BB-1, is a thiazolidinone derivative that has shown promising results in scientific research. BB-1 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
BB-1 has been shown to exhibit various mechanisms of action, including inhibition of enzymes, activation of receptors, and induction of apoptosis. Inhibition of enzymes, such as proteases and kinases, has been reported for the anti-cancer activity of BB-1. Activation of receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), has been reported for the anti-diabetic activity of BB-1. Induction of apoptosis, or programmed cell death, has been reported for the anti-inflammatory activity of BB-1.
Biochemical and Physiological Effects:
BB-1 has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory activities. In anti-cancer activity, BB-1 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In anti-diabetic activity, BB-1 has been shown to activate PPARγ and improve insulin sensitivity. In anti-inflammatory activity, BB-1 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
BB-1 has various advantages and limitations for lab experiments. Advantages include its low toxicity and high stability, making it suitable for in vitro and in vivo experiments. Limitations include its low solubility in water and limited availability, making it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of BB-1. These include:
1. Further investigation of the anti-cancer activity of BB-1 and its potential use in combination with other anti-cancer agents.
2. Investigation of the potential use of BB-1 in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
3. Development of new synthesis methods for BB-1 to improve its yield and availability.
4. Investigation of the potential use of BB-1 in material science, such as the synthesis of new materials with unique properties.
5. Investigation of the potential use of BB-1 in environmental science, such as the development of new wastewater treatment methods.
In conclusion, BB-1 is a thiazolidinone derivative that has shown promising results in scientific research. BB-1 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further research is needed to fully understand the potential of BB-1 in various fields.
合成方法
BB-1 can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with 2,3-dimethylbenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with potassium hydroxide to obtain BB-1. Other methods, such as the reaction of 4-bromobenzaldehyde with 2,3-dimethylthiosemicarbazide followed by cyclization, have also been reported.
科学研究应用
BB-1 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BB-1 has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In material science, BB-1 has been used as a building block for the synthesis of various materials, including metal-organic frameworks and polymers. In environmental science, BB-1 has been studied for its potential use in wastewater treatment.
属性
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS2/c1-11-4-3-5-15(12(11)2)20-17(21)16(23-18(20)22)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKHGMLAOSHME-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5021225.png)
![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
![N-(2-furylmethyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5021248.png)
![2-(3-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5021268.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5021275.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5021279.png)

![2-acetyl-7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5021289.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea](/img/structure/B5021308.png)


![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,5-dimethyl-3-furamide](/img/structure/B5021328.png)
